molecular formula C19H18ClN3O B11134433 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one

Cat. No.: B11134433
M. Wt: 339.8 g/mol
InChI Key: GKVAMCZDPHPJEO-UHFFFAOYSA-N
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Description

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one typically involves multi-step organic reactionsThe final step includes the attachment of the pyrrolidinone moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase. This interaction helps in reducing oxidative stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C19H18ClN3O/c1-22-12-14(10-18(22)24)19-21-16-7-2-3-8-17(16)23(19)11-13-5-4-6-15(20)9-13/h2-9,14H,10-12H2,1H3

InChI Key

GKVAMCZDPHPJEO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl

Origin of Product

United States

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